2,3,5,6-tetramethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
Description
This compound belongs to the sulfonamide class, characterized by a benzene sulfonamide core substituted with four methyl groups (2,3,5,6-positions) and a 1-propanoyl-tetrahydroquinolin-7-yl moiety. The tetramethyl substitution enhances lipophilicity, which may improve membrane permeability and bioavailability compared to less substituted analogs.
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-6-21(25)24-11-7-8-18-9-10-19(13-20(18)24)23-28(26,27)22-16(4)14(2)12-15(3)17(22)5/h9-10,12-13,23H,6-8,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFVQVSKJUXVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s tetramethyl benzene group increases logP (~5.5 estimated) compared to BE46566 (logP ~4.2) and G512-0215 (logP ~4.8). Higher logP suggests better membrane permeability but may reduce aqueous solubility .
- G514-0034, with dual sulfonamide groups, exhibits even higher logP (5.07), highlighting the impact of aromatic substituents .
Biological Activity: Compounds with tetrahydroquinoline (THQ) moieties, such as those in , show CA inhibitory activity. The target compound’s 1-propanoyl-THQ group may similarly target CA isoforms (e.g., CA II, IX) . Compound 24, a simpler analog, demonstrates the necessity of the THQ scaffold for binding, as its methanesulfonamide group alone may lack sufficient affinity .
Synthetic Complexity: The target compound’s synthesis likely involves multi-step functionalization of the benzene and THQ rings, akin to methods described in (e.g., coupling reactions using DCC/DMAP) .
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